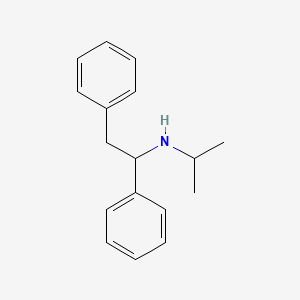
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is a complex organic compound that features a naphthalene core substituted with two hydroxyl groups and two tetrahydro-2H-pyran-4-yl)amino)methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Naphthalenediol Core: The naphthalene core is first functionalized with hydroxyl groups at the 1 and 6 positions. This can be achieved through various oxidation reactions.
Introduction of Aminomethyl Groups: The tetrahydro-2H-pyran-4-yl)amino)methyl groups are introduced through a substitution reaction. This involves the reaction of the naphthalenediol with tetrahydro-2H-pyran-4-yl)amine in the presence of a suitable catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenediol derivatives.
科学研究应用
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,6-Naphthalenediol: Lacks the aminomethyl groups, making it less versatile in chemical reactions.
2,5-Bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-naphthalene: Similar structure but different substitution pattern.
Uniqueness
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
| 122482-56-8 | |
分子式 |
C22H30N2O4 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
2,5-bis[(oxan-4-ylamino)methyl]naphthalene-1,6-diol |
InChI |
InChI=1S/C22H30N2O4/c25-21-4-3-19-18(20(21)14-24-17-7-11-28-12-8-17)2-1-15(22(19)26)13-23-16-5-9-27-10-6-16/h1-4,16-17,23-26H,5-14H2 |
InChI 键 |
KHSZKSPROUCQTK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NCC2=C(C3=C(C=C2)C(=C(C=C3)O)CNC4CCOCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
